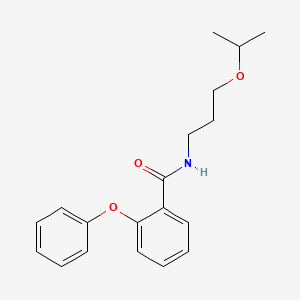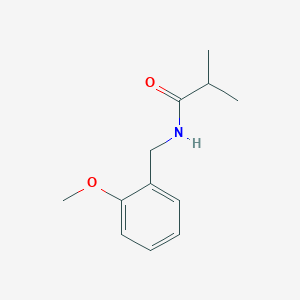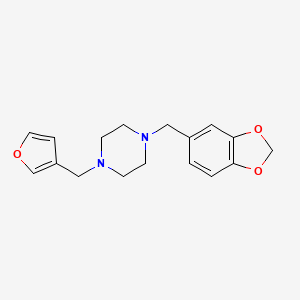
10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-701,324 and is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
作用機序
10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione acts as a non-competitive antagonist of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, this compound can reduce the excitotoxicity and oxidative stress that occurs in neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
実験室実験の利点と制限
10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its duration of action.
将来の方向性
There are several future directions for the study of 10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One potential direction is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another direction is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the pharmacokinetics and pharmacodynamics of this compound could be further studied to optimize its use in clinical settings.
合成法
The synthesis of 10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves the reaction of 4-propoxyaniline with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with methyl iodide and sodium hydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
10-methyl-9-(4-propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has potential applications in various fields of scientific research. It has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
特性
IUPAC Name |
10-methyl-9-(4-propoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-3-14-27-16-12-10-15(11-13-16)21-22-17(6-4-8-19(22)25)24(2)18-7-5-9-20(26)23(18)21/h10-13,21H,3-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVXUATJUHCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4896543.png)
![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)
![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)

![dipotassium 4-[(2-carboxylatophenyl)amino]-2-isopropyl-3,3-dimethyl-1,2,3,4-tetrahydro-8-quinolinecarboxylate](/img/structure/B4896577.png)
![2-bromo-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4896583.png)
![3-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4896596.png)
![1-cyclohexyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896614.png)
![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4896622.png)



![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)